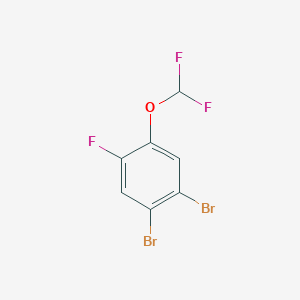

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene

描述

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene is a halogenated aromatic compound featuring bromine, fluorine, and a difluoromethoxy group.

属性

IUPAC Name |

1,2-dibromo-4-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQAIOWOMNUCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methodology:

- Starting Material: A benzene ring substituted with a fluorine or methoxy group.

- Reagents: Bromine (Br₂), iron(III) bromide (FeBr₃) as catalyst.

- Conditions: Reflux in an inert solvent such as dichloromethane or acetic acid, with temperature control to favor ortho and para substitution.

Reaction Example:

C₆H₄(F)(OCH₃) + Br₂ → C₆H₂Br₂(F)(OCH₃) (preferably at specific positions)

This step yields a dihalogenated benzene with fluorine and methoxy groups positioned to facilitate subsequent selective halogenation.

Selective Bromination and Fluorination

Given the target compound's substitution pattern, selective bromination at the 1,2-positions is crucial. This can be achieved via controlled electrophilic substitution, often using N-bromosuccinimide (NBS) under radical conditions for regioselectivity, or via directed ortho-lithiation followed by bromination.

Method:

- Reagents: N-bromosuccinimide (NBS), radical initiator (e.g., AIBN).

- Conditions: Reflux in a solvent like carbon tetrachloride or acetonitrile, with temperature regulation to favor ortho substitution.

Fluorination at specific positions can be introduced via nucleophilic substitution or via fluorinating agents such as Selectfluor, especially on pre-activated aromatic rings with directing groups.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group at the 4-position is introduced via nucleophilic substitution of a suitable leaving group (e.g., a hydroxyl or halogen) with a difluoromethylating reagent.

Method:

- Reagents: Difluoromethylating agents such as difluoromethyl iodide (CHF₂I) or chlorodifluoromethane derivatives.

- Conditions: Base-mediated nucleophilic substitution in polar aprotic solvents like dimethylformamide (DMF).

This step ensures the methoxy group is attached at the correct position with the fluorine atoms incorporated to achieve the desired fluorinated structure.

Final Purification and Characterization

The crude product undergoes purification via column chromatography, recrystallization, or distillation under reduced pressure. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Data Table: Summary of Preparation Methods

| Step | Description | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Halogenation of aromatic precursor | Br₂, FeBr₃ | Reflux, inert solvent | Introduce bromine atoms |

| 2 | Selective bromination | NBS, radical initiator | Reflux, radical conditions | Position-specific bromination |

| 3 | Fluorination | Selectfluor or similar | Nucleophilic substitution | Introduce fluorine atoms |

| 4 | Difluoromethoxy group attachment | CHF₂I, base | Nucleophilic substitution | Attach CF₂OCH₃ group |

| 5 | Purification | Chromatography | Recrystallization | Obtain pure compound |

Research Findings and Notes

- Selectivity Control: The position-specific substitution relies heavily on directing groups like fluorine and methoxy, which influence the electrophilic substitution pattern.

- Reaction Conditions: Mild to moderate temperatures (0°C to 100°C) are preferred to minimize side reactions and maximize yield.

- Yield Optimization: Use of excess halogenating agents and controlled addition rates improves regioselectivity and overall yield.

化学反应分析

Types of Reactions: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzene compounds .

科学研究应用

Anticancer Research

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene has shown potential in anticancer research. Studies indicate that compounds with bromine and fluorine substituents can enhance biological activity against cancer cells. The presence of multiple halogens may influence the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents.

Pharmacological Studies

The compound is also being investigated for its pharmacological properties. Its structural characteristics allow it to be a candidate for studying the mechanisms of drug action and toxicity. For instance, the bromine and fluorine atoms can affect the lipophilicity and bioavailability of the compound, which are critical factors in drug design.

Pesticide Development

Research indicates that halogenated compounds like this compound can be utilized in developing new pesticides. The stability and reactivity of such compounds make them suitable candidates for creating effective agrochemicals that can target specific pests while minimizing environmental impact.

Pollution Monitoring

Additionally, this compound can serve as a marker in pollution studies. Its unique chemical signature allows it to be tracked in environmental samples, helping researchers understand the dynamics of halogenated organic pollutants in ecosystems.

Synthesis of Functional Materials

In material science, this compound is being explored for synthesizing functional materials such as polymers and coatings. The incorporation of halogenated compounds can impart desirable properties such as increased thermal stability and chemical resistance.

Nanotechnology Applications

The compound's unique properties also make it suitable for applications in nanotechnology. It can be used as a precursor for synthesizing nanomaterials with specific electronic or optical properties, which are essential for developing advanced devices.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Enhanced cytotoxicity against specific cancer cell lines | Potential development of new anticancer drugs |

| Pesticide Efficacy | Effective against targeted pest species with reduced environmental impact | Innovations in sustainable agriculture |

| Material Properties | Improved thermal stability in polymer composites | Advancements in high-performance materials |

作用机制

The mechanism of action of 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various chemical transformations, depending on the specific reaction conditions and reagents used. The compound’s bromine and fluorine atoms can participate in electrophilic and nucleophilic substitution reactions, influencing the overall reactivity and selectivity of the compound .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique substitution pattern distinguishes it from other halogenated benzenes. Below is a comparative analysis:

生物活性

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene (CAS No. 1806348-33-3) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by multiple halogen substituents, suggests a diverse range of interactions with biological systems. This article aims to explore the biological activity of this compound through various studies and data, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features the following structural formula:

This compound exhibits significant lipophilicity due to the presence of fluorine and bromine atoms, which can influence its bioactivity and interaction with cellular membranes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The halogen atoms can participate in halogen bonding , enhancing the compound's affinity for specific receptors or enzymes. This interaction may modulate key signaling pathways involved in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of halogenated compounds similar to this compound. Research indicates that halogenated benzene derivatives often exhibit enhanced activity against a range of pathogens due to their ability to disrupt microbial membranes or interfere with metabolic pathways.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria | |

| 4-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid | Antimicrobial | E. coli, S. aureus |

Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated compounds are being explored in cancer research. For instance, fluorinated derivatives have shown promising results in inhibiting glycolysis in cancer cells, suggesting that similar mechanisms may be applicable to this compound.

Case Study:

A study investigating the effects of fluorinated compounds on glioblastoma cells demonstrated that these compounds could inhibit hexokinase activity effectively, leading to reduced cell viability. This mechanism may be relevant for this compound as well, given its structural similarities with other bioactive halogenated compounds .

Toxicological Profile

The toxicological aspects of this compound are crucial for understanding its safety profile in potential therapeutic applications. Preliminary data suggest that while the compound exhibits certain bioactivities, it may also pose risks related to skin and respiratory irritation .

常见问题

Q. What are the recommended safety protocols for handling 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Handling: Conduct experiments in a fume hood to minimize inhalation risks. Avoid direct contact with skin, as brominated aromatic compounds may cause irritation .

- Waste Disposal: Collect all waste in halogenated solvent containers and dispose via certified hazardous waste services. Incineration with scrubbing is recommended for halogenated organics .

- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent halogen acid release .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Solubility Testing: Use a gradient solvent approach (e.g., hexane, DCM, DMSO) to determine solubility thresholds. For insoluble compounds, employ sonication or heating (≤60°C) to avoid decomposition .

- Density and Melting Point: Measure density via pycnometry and melting point using a calibrated capillary tube apparatus. Compare results with computational predictions (e.g., ACD/Labs software) to validate purity .

- Spectroscopic Analysis:

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

- Electrophilic Bromination: Start with 4-difluoromethoxy-5-fluorobenzene. Use Br in acetic acid at 0–5°C to achieve regioselective dibromination at positions 1 and 2. Monitor reaction progress via TLC (hexane:DCM 3:1) .

- Alternative Pathway: Substitute iodobenzene derivatives (e.g., 1,3-dibromo-5-fluoro-2-iodobenzene) and perform Ullmann coupling with difluoromethoxy precursors. Optimize catalyst (CuI) and ligand (1,10-phenanthroline) ratios to enhance yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for halogenated benzene derivatives?

Methodological Answer:

- Data Validation: Cross-reference -NMR shifts with DFT calculations (e.g., Gaussian software) to confirm assignments. For ambiguous peaks, use 2D NMR (HSQC, HMBC) to resolve coupling artifacts .

- Isotopic Purity: For deuterated analogs (e.g., d-substituted compounds), use -NMR to detect isotopic scrambling, which may distort -NMR signals .

- Case Study: If reported melting points vary (e.g., 134–137°C in a similar dibromo-fluoro compound), replicate synthesis under inert atmospheres to exclude oxidative decomposition .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of polyhalogenated benzenes?

Methodological Answer:

- Directing Effects: Fluorine and difluoromethoxy groups are meta-directing. Use Br/FeBr to favor bromination at positions ortho to fluorine and para to the difluoromethoxy group. Adjust stoichiometry to prevent over-bromination .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophile stability, improving selectivity. For temperature-sensitive reactions, use cryostatic baths (−10°C) to slow competing pathways .

- Computational Modeling: Apply Fukui function analysis to predict reactive sites. Compare with experimental outcomes to refine reaction conditions .

Q. How do researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks. Analyze via HPLC-UV (λ = 254 nm) to detect decomposition products (e.g., hydrobromic acid release) .

- Light Sensitivity: Expose to UV light (365 nm) for 48 hours. Monitor bromine loss via ion chromatography and quantify difluoromethoxy cleavage using -NMR .

- Recommendations: Store in amber vials under nitrogen at −20°C. Add stabilizers (e.g., BHT) if free radical degradation is observed .

Q. What methodologies are used to study the compound’s interactions in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalytic Screening: Test Pd(PPh), XPhos Pd G3, and NiCl(dppf) catalysts in DMF/HO (3:1) at 80°C. Use aryl boronic acids with electron-withdrawing groups to enhance coupling efficiency .

- Byproduct Analysis: Identify debromination byproducts via GC-MS. Adjust base strength (e.g., KCO vs. CsCO) to minimize side reactions .

- Kinetic Studies: Perform in situ IR spectroscopy to track reaction progress and optimize time/temperature profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。